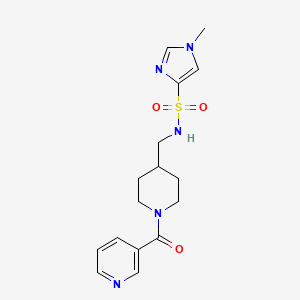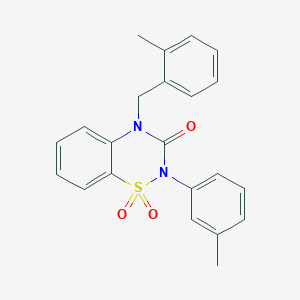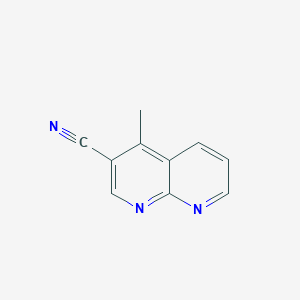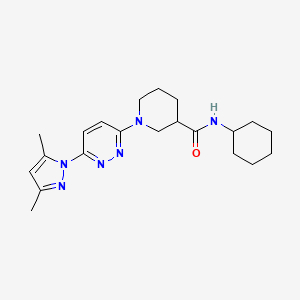![molecular formula C25H23FN4O3 B2753964 N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide CAS No. 1207016-46-3](/img/structure/B2753964.png)
N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PAPP, and its synthesis method has been a topic of interest for researchers. This compound has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Fluoroquinolones, a class of compounds to which our subject compound belongs, are known for their potent antibacterial properties. They function by inhibiting bacterial DNA-gyrase, which is crucial for bacterial replication. The presence of a fluoroquinoline structure in the compound suggests it may be effective against strains resistant to other antibiotics .
Cancer Therapy
The cyano and fluoro groups on the quinoline ring of the compound have been shown to inhibit the phosphorylation process of the transcription STAT3 activator, which is significant in cancer therapy. This suggests that the compound could be explored for its potential use in inhibiting pathways involved in cancer cell proliferation .
Tuberculostatic Activity
Compounds with similar structures have demonstrated activity against tuberculosis. The structural features of the compound, particularly the cyano and fluoro substituents, may contribute to this activity, offering a potential avenue for the development of new tuberculostatic agents .
Synthesis of Heterocyclic Compounds
The compound’s structure, which includes a piperidine ring and a benzoate ester, makes it a suitable candidate for the synthesis of various heterocyclic compounds. These compounds are of interest due to their wide range of biological activities and potential pharmaceutical applications .
Metal Complex Formation
The fluoroquinolone portion of the compound can form complexes with metals. This property can be utilized in the development of new materials with unique electronic, optical, or catalytic properties. Metal complexes of fluoroquinolones have applications ranging from material science to medicinal chemistry .
Biological Potential of Indole Derivatives
While not an indole derivative itself, the compound’s structure is reminiscent of indole-based compounds, which have shown a wide range of biological activities. This suggests that the compound could be modified to enhance its biological potential or to create new compounds with diverse pharmacological properties .
Propiedades
IUPAC Name |
ethyl 3-[[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-2-33-25(32)17-4-3-5-20(12-17)29-24(31)16-8-10-30(11-9-16)23-18(14-27)15-28-22-7-6-19(26)13-21(22)23/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPZOBIXSOWGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)
![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)


